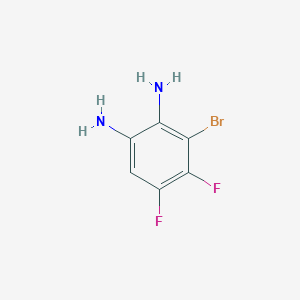

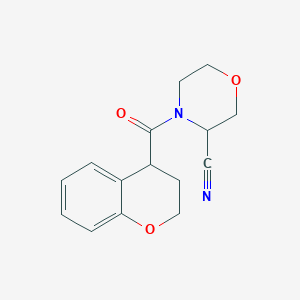

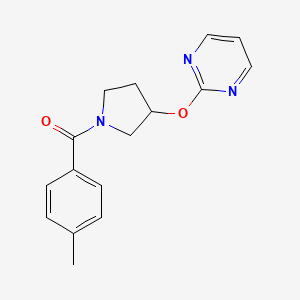

2-Methyl-1,3-oxazole-4-carboximidamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3-oxazoles, which is the core structure of the compound, has been extensively studied . Various methods have been developed for the synthesis of 1,3-oxazoles, including direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . The synthesis of 2,5-disubstituted oxazoles from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine has also been reported .Chemical Reactions Analysis

The chemical reactions of 1,3-oxazoles have been well-studied . For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Additionally, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines enables the preparation of substituted oxazoles .Aplicaciones Científicas De Investigación

1. Catalysis and Chemical Synthesis

- Luo et al. (2012) discuss the efficient synthesis of 2,4-oxazole, an important structural motif, using a gold-catalyzed oxidation strategy. This method includes the use of bidentate ligands to temper the reactivity of in situ-generated gold carbenes, which is significant for the development of novel methods in gold catalysis (Luo et al., 2012).

2. Material Science and Energetic Materials

- Yu et al. (2017) synthesized compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for use as insensitive energetic materials. These compounds showed moderate thermal stabilities and were found to be superior to TNT in certain aspects (Yu et al., 2017).

3. Organic Synthesis and Macrolide Production

- Wasserman et al. (1981) explored the use of oxazoles as masked forms of activated carboxylic acids for the synthesis of macrolides, including recifeiolide and curvularin (Wasserman et al., 1981).

4. Pharmaceutical Chemistry

- Kini et al. (1989) developed methyl and ethyl 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidates and tested them for antitumor and antiviral activities. This includes a new synthesis method for 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride (Kini et al., 1989).

5. Corrosion Inhibition

- Bentiss et al. (2007) investigated the use of 4H-1,2,4-triazole derivatives, including 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, for corrosion inhibition of mild steel in hydrochloric acid, demonstrating high inhibition efficiency (Bentiss et al., 2007).

Propiedades

IUPAC Name |

2-methyl-1,3-oxazole-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-3-8-4(2-9-3)5(6)7;/h2H,1H3,(H3,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQYOVRZNMZGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

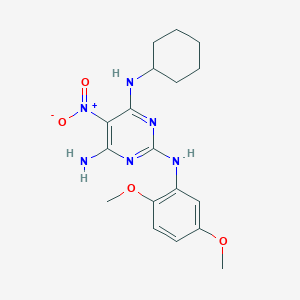

![2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2895154.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)